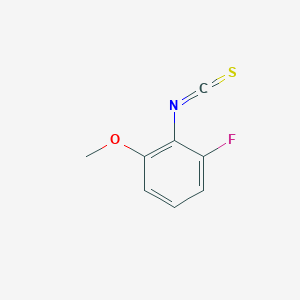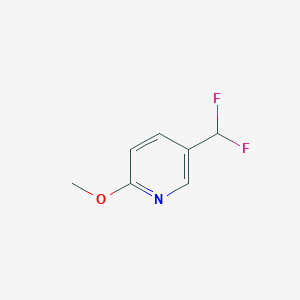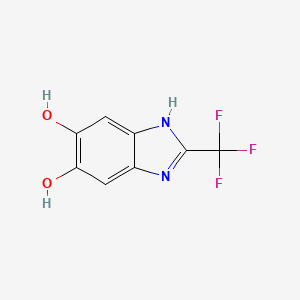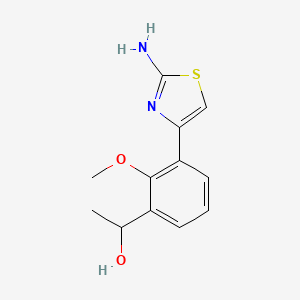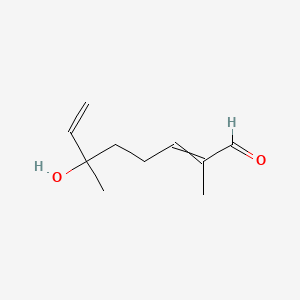
Linalool-8-aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linalool-8-aldehyde is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants Linalool is known for its pleasant floral scent and is widely used in the fragrance and flavor industries this compound, specifically, is an oxygenated derivative of linalool, which means it has an aldehyde group added to the eighth carbon of the linalool molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Linalool-8-aldehyde can be synthesized through various chemical reactions. One common method involves the oxidation of linalool using specific oxidizing agents. For instance, the addition of an aldehyde group at the eighth carbon of linalool can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as flash chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Linalool-8-aldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Linalool-8-aldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the fragrance and flavor industries due to its unique scent profile.
Mécanisme D'action
Linalool-8-aldehyde can be compared with other oxygenated derivatives of linalool, such as:
8-Hydroxylinalool: This compound has a hydroxyl group instead of an aldehyde group at the eighth carbon.
8-Carboxylinalool: This compound has a carboxyl group at the eighth carbon.
Uniqueness: this compound is unique due to its specific aldehyde functional group, which imparts distinct chemical reactivity and biological activity compared to its hydroxyl and carboxyl counterparts .
Comparaison Avec Des Composés Similaires
Linalool: The parent compound with a hydroxyl group.
Linalyl acetate: An ester derivative of linalool.
8-Hydroxylinalool: An alcohol derivative.
8-Carboxylinalool: A carboxylic acid derivative.
Propriétés
Numéro CAS |
54664-89-0 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
6-hydroxy-2,6-dimethylocta-2,7-dienal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,8,12H,1,5,7H2,2-3H3 |
Clé InChI |
HRVZNWRZLYDLBU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(C=C)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



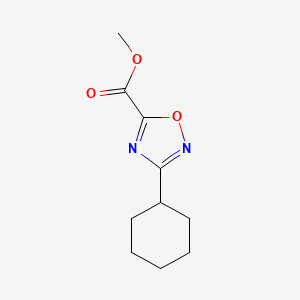
![[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13700423.png)
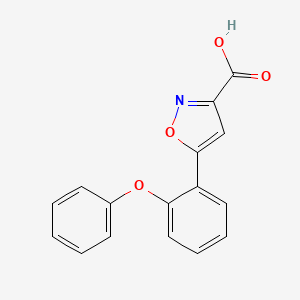
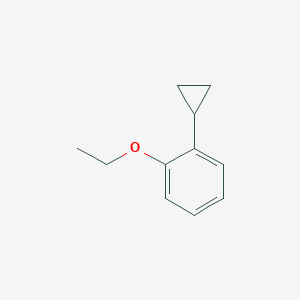
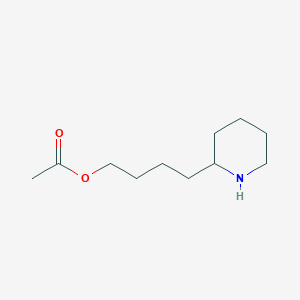

![Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13700445.png)
